molecular formula C11H15IN2O3S B571814 1-aminocyclobutane-1-carbonitrile CAS No. 1268265-90-2

1-aminocyclobutane-1-carbonitrile

Cat. No.: B571814
CAS No.: 1268265-90-2
M. Wt: 382.216
InChI Key: CBTUJZIWMGKERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminocyclobutane-1-carbonitrile is a specialized, conformationally constrained amino acid derivative of high value in synthetic and medicinal chemistry research. The compound's core structure features a cyclobutane ring, which imposes significant steric restrictions on the molecular backbone. This rigidity is a critical property for designing peptide mimics (foldamers) and for probing structure-activity relationships in bioactive compounds. The primary research application of this nitrile-functionalized building block is as a versatile synthetic intermediate. The nitrile group can be chemically transformed into other valuable functional groups, such as tetrazoles via cycloaddition reactions, or reduced to aminomethyl groups, providing a pathway to novel, constrained peptide architectures. Researchers utilize such scaffolds to develop metabolically stable bioactive peptides, as the cyclobutane backbone and synthetic side chains can confer resistance to enzymatic degradation. While the related carboxylic acid, 1-aminocyclobutane-1-carboxylic acid (Ac4c), has been established as a potent beta-turn and helix former in peptide structures and has shown activity in neurological applications, the specific mechanistic and application data for this compound is not currently detailed in the published scientific literature. Its research value is intrinsically linked to its role as a precursor for introducing unique conformational and functional elements into novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1268265-90-2

Molecular Formula

C11H15IN2O3S

Molecular Weight

382.216

IUPAC Name

N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide

InChI

InChI=1S/C11H15IN2O3S/c1-8(15)14-11-4-3-9(7-10(11)12)5-6-18(16,17)13-2/h3-4,7,13H,5-6H2,1-2H3,(H,14,15)

InChI Key

CBTUJZIWMGKERC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)CCS(=O)(=O)NC)I

Origin of Product

United States

Contextualization Within Cyclobutane Containing Chemical Entities

Cyclobutane (B1203170) derivatives are of considerable interest in medicinal chemistry and materials science due to the unique conformational constraints imposed by the four-membered ring. This strained ring system can impart specific three-dimensional structures to larger molecules, influencing their biological activity or material properties.

1-Aminocyclobutane-1-carbonitrile belongs to a class of compounds known as α-aminonitriles. A common and well-established method for the synthesis of such compounds is the Strecker synthesis. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction typically involves the one-pot reaction of a ketone or aldehyde, in this case, cyclobutanone (B123998), with ammonia (B1221849) and a cyanide source, such as hydrogen cyanide or a cyanide salt. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org

While specific literature detailing the synthesis of this compound is not abundant, the principles of the Strecker synthesis are highly applicable. masterorganicchemistry.comorganic-chemistry.orgarkat-usa.org The hydrolysis of the nitrile group in this compound provides a direct route to 1-aminocyclobutanecarboxylic acid, a non-proteinogenic amino acid that has been the subject of extensive research. wikipedia.orgarkat-usa.orgnih.gov

Significance and Research Utility As a Synthetic Building Block

The primary significance of 1-aminocyclobutane-1-carbonitrile lies in its role as a key intermediate for the synthesis of 1-aminocyclobutanecarboxylic acid and its derivatives. acs.orgwikigenes.org These cyclobutane-containing amino acids are valuable tools in peptide and peptidomimetic chemistry. The constrained nature of the cyclobutane (B1203170) ring helps to lock the peptide backbone into specific conformations, which can enhance biological activity, receptor selectivity, and metabolic stability. acs.org

The chemical reactivity of this compound is centered around its amino and nitrile functionalities. The amino group can undergo various reactions such as acylation and alkylation, allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, as mentioned, or reduced to an amine, providing access to diamino cyclobutane derivatives. It can also participate in cycloaddition reactions. These transformations make this compound a versatile node for the construction of more complex molecules.

Below is a table summarizing the key properties of this compound and its hydrochloride salt.

PropertyThis compoundThis compound hydrochloride
CAS Number 70780-84-6 sigmaaldrich.com845821-84-3
Molecular Formula C₅H₈N₂ sigmaaldrich.comC₅H₉ClN₂ nih.gov
IUPAC Name This compound sigmaaldrich.comThis compound hydrochloride nih.gov
InChI Key GVUPCWCOWHNOHV-UHFFFAOYSA-N sigmaaldrich.comYMJJHWPAULQWGR-UHFFFAOYSA-N

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 1-aminocyclobutane-1-carbonitrile in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. For this compound and its analogues, ¹H and ¹³C NMR are fundamental for assigning the chemical environment of each proton and carbon atom. arkat-usa.orgtandfonline.com

In the ¹H NMR spectrum, the protons on the cyclobutane (B1203170) ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the amino and nitrile substituents. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish proton-proton and proton-carbon correlations, respectively, which aids in the unambiguous assignment of the signals. nih.gov For instance, in derivatives of 1-aminocyclobutane-1-carboxylic acid, ¹H NMR has been used to determine the relative stereochemistry of substituents. arkat-usa.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The quaternary carbon atom bonded to both the amino and nitrile groups exhibits a characteristic chemical shift. The signals for the other cyclobutane carbons are also diagnostic. The analysis of ¹³C NMR spectra of poly(D,L-β-amino acids) derived from cyclobutane precursors has shown that splittings of signals can reflect diad and triad (B1167595) sequences, providing insight into the polymer's tacticity. tandfonline.com

The following table summarizes typical NMR data for derivatives of 1-aminocyclobutane-1-carboxylic acid, a closely related compound.

NucleusChemical Shift (δ) Range (ppm)MultiplicityNotes
¹H2.0 - 3.5MultipletCyclobutane ring protons
¹³C25 - 45SingletCH₂ groups of the cyclobutane ring
¹³C50 - 60SingletQuaternary carbon (C-NH₂)
¹³C~120SingletNitrile carbon (in carbonitrile)
¹³C~175SingletCarboxyl carbon (in carboxylic acid)

Note: The exact chemical shifts can vary depending on the solvent and specific substituents on the cyclobutane ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), the C≡N stretching of the nitrile group (around 2200-2250 cm⁻¹), and C-H stretching and bending vibrations of the cyclobutane ring. For the related 1-aminocyclobutane-1-carboxylic acid, IR spectra have been recorded using techniques like KBr wafer. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. The C-C stretching modes of the cyclobutane ring are often more prominent in the Raman spectrum. Studies on peptides containing cyclic β-amino acids like 2-aminocyclobutane-1-carboxylic acid have utilized FT-Raman spectroscopy to analyze the amide I and III regions, providing information on the secondary structure. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has also been used to investigate the orientation of related molecules on metal surfaces. nih.gov

The table below lists some expected vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Nitrile (C≡N)Stretching2200 - 2250
Cyclobutane (C-H)Stretching2850 - 3000
Cyclobutane (C-C)Stretching800 - 1200

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula (C₅H₈N₂). uni.lu

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. tandfonline.com The fragmentation pattern observed in the mass spectrum can reveal information about the stability of the cyclobutane ring and the nature of the substituents. Common fragmentation pathways may involve the loss of the nitrile group, the amino group, or cleavage of the cyclobutane ring. Predicted collision cross-section values can also be calculated for different adducts of the molecule. uni.lu

X-ray Diffraction and Crystallography for Solid-State Structural Determination of this compound and its Derivatives

The following table presents typical crystallographic data for a derivative of 1-aminocyclobutane-1-carboxylic acid.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)6.456
c (Å)11.789
β (°)110.23

Note: This data is for a representative derivative and will vary for this compound.

Conformational Preferences and Dynamics of the Cyclobutane Ring and Substituents

The cyclobutane ring is inherently strained and adopts a non-planar, puckered conformation to minimize this strain. libretexts.org This puckering is a dynamic process, and the ring can interconvert between different puckered conformations. The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. nih.gov

The amino and nitrile groups at the C1 position of this compound will have a profound effect on the ring's conformation. The interplay between steric and electronic effects of these substituents will determine the preferred puckering angle and the orientation of the substituents (axial vs. equatorial). Computational studies, often in conjunction with experimental data, are used to explore the potential energy surface of the molecule and identify the most stable conformations. nih.gov

In substituted cyclobutanes, the substituents can modulate the ring-puckering preference. acs.org For instance, in some trifluoromethyl-substituted cyclobutanes, the trifluoromethyl group preferentially adopts an axial position. nih.govacs.org The conformational flexibility of the cyclobutane ring is a key determinant of the biological activity of its derivatives, as it dictates how the molecule can interact with biological targets such as enzymes and receptors. acs.org

Derivatives and Analogues: Synthesis, Characterization, and Structure Activity Relationship Studies

Synthesis and Characterization of Substituted 1-Aminocyclobutane-1-carbonitrile Derivatives

The synthesis of substituted derivatives of this compound often begins with precursors that already contain the cyclobutane (B1203170) core. For instance, trifluoromethyl-substituted analogues of the corresponding carboxylic acid have been synthesized starting from 1,3-dibromoacetone (B16897) dimethyl ketal. enamine.netthieme-connect.de A key step in this process involves the transformation of a carboxylic acid group into a trifluoromethyl group using reagents like sulfur tetrafluoride (SF4) and hydrogen fluoride (B91410) (HF). enamine.netthieme-connect.de Similarly, syntheses of 2-methyl-substituted cyclobutane amino acids have been achieved through methods like the asymmetric Strecker synthesis starting from 2-methylcyclobutanone or via a formal [2+2] cycloaddition. unirioja.es

Another powerful strategy involves the direct functionalization of the cyclobutane ring. Palladium-catalyzed C–H arylation has been successfully applied to 1-aminocyclobutane-1-carboxylic acid derivatives, allowing for the introduction of various aryl groups onto the ring. nih.gov This method demonstrates the feasibility of modifying the ring structure even after the core amino acid or aminonitrile is formed. nih.govacs.org

Characterization of these newly synthesized derivatives relies on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the connectivity and stereochemistry of the molecule. Mass spectrometry confirms the molecular weight, and infrared (IR) spectroscopy helps identify key functional groups like nitriles and amines. thieme-connect.de For chiral derivatives, X-ray crystallography is often employed to unambiguously determine the absolute stereochemistry. researchgate.net

Functionalization Strategies for the Nitrile and Amine Moieties

The nitrile and amine groups of this compound are key handles for further molecular elaboration. Their distinct reactivities allow for selective modifications, creating a diverse library of compounds from a single precursor.

The primary amine group offers numerous possibilities for functionalization. It can be protected with standard groups like tert-butyloxycarbonyl (Boc) to prevent its reaction during subsequent synthetic steps. researchgate.net It can also undergo acylation to form amides, alkylation to form secondary or tertiary amines, or react with isocyanates to yield urea (B33335) derivatives. researchgate.net A notable strategy involves the conversion of the primary amine into a Katritzky pyridinium (B92312) salt, which can then undergo nickel-catalyzed deaminative cyanation, offering a route to transform the amine into other functional groups. researchgate.net

The nitrile group is also a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the aminonitrile into an amino acid. thieme-connect.de This is a common transformation, as many biologically active analogues are carboxylic acids rather than nitriles. thieme-connect.deunirioja.esnih.gov Alternatively, the nitrile group can be reduced to a primary amine, providing a route to diamine derivatives.

Functional GroupReaction TypeDescription
Amine (-NH2) N-Boc ProtectionReaction with (Boc)2O to protect the amine, preventing its reactivity in subsequent steps. nih.gov
Acylation/AlkylationForms amides or more substituted amines, allowing for the attachment of various side chains. researchgate.net
Pyridinium Salt FormationConversion into a leaving group for reactions like deaminative cyanation. researchgate.net
Nitrile (-CN) HydrolysisConversion to a carboxylic acid (-COOH), a key step in synthesizing amino acid analogues. thieme-connect.de
ReductionConversion to an aminomethyl group (-CH2NH2), leading to diamine structures.

This table summarizes common functionalization strategies for the amine and nitrile moieties of this compound.

Impact of Cyclobutane Ring Modifications on Molecular Properties and Reactivity

Direct modification of the ring's C-H bonds is a modern approach to creating analogues. Palladium-catalyzed arylation, for instance, allows for the stereocontrolled installation of aryl groups onto the cyclobutane scaffold. nih.govacs.org This strategy has been explored for creating complex, unsymmetrical cyclobutane derivatives that are otherwise difficult to access. acs.org

The substitution pattern on the ring is critical for structure-activity relationships (SAR). In studies on melanocortin receptors, replacing other constrained amino acids with 1-aminocyclobutane-1-carboxylic acid (Ac4c) in peptide loops led to significant changes in receptor potency and selectivity. nih.gov Specifically, Ac4c-containing peptides were found to be substantially less potent at the hMC4R receptor compared to analogues with other cyclic amino acids. nih.gov This highlights how the specific geometry of the cyclobutane ring directs the peptide backbone into a conformation that is less favorable for binding to certain receptor subtypes.

Furthermore, the introduction of fluorine-containing substituents, such as trifluoromethyl groups, can dramatically alter a molecule's physical and biological characteristics, including metabolic stability and binding affinity. thieme-connect.de The synthesis of trifluoromethyl-substituted analogues of 1-aminocyclobutane-1-carboxylic acid has been reported, opening the door to exploring these effects systematically. enamine.netthieme-connect.deorcid.org The inherent strain of the cyclobutane ring also affects its reactivity; while relatively inert compared to cyclopropane (B1198618), it can undergo ring-opening or ring-expansion reactions under certain conditions. du.ac.in

Modification TypeObserved ImpactResearch Context
C-H Arylation Allows for direct and stereocontrolled installation of aryl groups on the ring. nih.govacs.orgSynthesis of complex cyclobutane natural product analogues. acs.org
Incorporation into Peptides Acts as a strong conformational constraint, influencing receptor selectivity and potency. nih.govDevelopment of selective ligands for melanocortin receptors. nih.gov
Trifluoromethyl Substitution Modifies electronic properties and metabolic stability. thieme-connect.deCreation of novel amino acid analogues for medicinal chemistry. enamine.netthieme-connect.de
Ring Puckering The non-planar, puckered conformation minimizes eclipsing interactions and influences the spatial orientation of substituents. ru.nlGeneral principle in cyclobutane-containing drug candidates. nih.govru.nl

This table outlines the effects of modifying the cyclobutane ring on the properties and reactivity of the resulting derivatives.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

1-Aminocyclobutane-1-carbonitrile serves as a critical, albeit often transient, synthetic intermediate, primarily in the construction of its corresponding α-amino acid, 1-aminocyclobutane-1-carboxylic acid. The significance of this role is rooted in the Strecker amino acid synthesis, a classic and robust method for preparing amino acids. wikipedia.org In this reaction sequence, the α-aminonitrile is the key intermediate formed from the condensation of a ketone or aldehyde, ammonia (B1221849), and a cyanide source. masterorganicchemistry.commasterorganicchemistry.com

The process begins with cyclobutanone (B123998), which reacts with ammonia to form an imine. The subsequent nucleophilic attack of a cyanide ion on the imine carbon generates this compound. medschoolcoach.com This aminonitrile is rarely isolated and is typically hydrolyzed in a subsequent step using strong acidic or basic conditions to yield the final 1-aminocyclobutane-1-carboxylic acid. wikipedia.orgmedschoolcoach.com Therefore, the primary utility of this compound is as a direct precursor to a more stable and widely used building block in the synthesis of complex molecules, particularly peptides and peptidomimetics. sigmaaldrich.com Its transient nature does not diminish its importance; rather, it represents a pivotal molecular state that enables the efficient formation of the valuable α,α-disubstituted amino acid scaffold from simple starting materials.

Strategies for the Incorporation of the this compound Unit into Diverse Molecular Scaffolds

The principal strategy for incorporating the this compound structural unit into a molecule is the Strecker synthesis itself. organic-chemistry.org This powerful one-pot, three-component reaction builds the aminonitrile structure directly from a ketone precursor. medschoolcoach.com For this compound, the synthesis commences with cyclobutanone, which serves as the foundational scaffold.

The key steps of this incorporation strategy are:

Imine Formation : Cyclobutanone reacts with ammonia (often generated in situ from ammonium (B1175870) chloride) to form a cyclobutylideneimine. masterorganicchemistry.com

Cyanide Addition : A cyanide source, such as potassium cyanide or hydrogen cyanide, adds to the electrophilic imine carbon. This nucleophilic addition creates the characteristic α-aminonitrile structure, yielding this compound. wikipedia.org

Hydrolysis : The newly formed aminonitrile is then hydrolyzed, converting the nitrile group (-CN) into a carboxylic acid group (-COOH). medschoolcoach.com

This sequence effectively integrates the 1-amino-1-carbonitrile moiety onto the cyclobutane (B1203170) ring, which is then transformed into the final 1-aminocyclobutane-1-carboxylic acid product. While the aminonitrile itself is an intermediate, this process represents the direct pathway for embedding its core structure into the final amino acid scaffold.

Table 1: Synthetic Strategy for Incorporation of the this compound Unit

Step Reaction Reactants Intermediate/Product Purpose
1 Imine Formation Cyclobutanone, Ammonia (NH₃) Cyclobutylideneimine Activation of the carbonyl carbon for nucleophilic attack.
2 Cyanide Addition Cyclobutylideneimine, Cyanide (e.g., KCN) This compound Formation of the α-aminonitrile core structure.

Potential in the Design of Conformationally Constrained Molecules

While direct research on this compound's role in conformational constraint is limited, its potential can be inferred from extensive studies on its direct derivative, 1-aminocyclobutane-1-carboxylic acid (Ac4c). The incorporation of Ac4c into peptides is a well-established strategy for introducing rigid structural elements. The compact and sterically demanding cyclobutane ring restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.

Research on peptides containing Ac4c has shown that this residue effectively promotes the formation of specific secondary structures, such as β-turns and helices. acs.org The rigidity of the cyclobutane scaffold reduces the conformational flexibility of the peptide chain, leading to more predictable and stable three-dimensional structures. This property is highly desirable in medicinal chemistry for designing peptide-based drugs with improved target affinity, specificity, and resistance to enzymatic degradation. acs.org

Given that this compound shares the identical rigid cyclobutane core, it possesses the same intrinsic potential as a precursor for these conformationally constrained structures. The nitrile can be viewed as a masked carboxylic acid, allowing the core cyclobutane unit to be incorporated into a growing molecular scaffold. The nitrile can then be hydrolyzed to the carboxylic acid at a later synthetic stage. This approach offers synthetic flexibility, enabling the construction of complex, conformationally constrained peptides and peptidomimetics where the rigid cyclobutane unit is a key design element.

Exploration of Chiral Auxiliaries and Asymmetric Synthesis Methodologies

The classical Strecker synthesis yields a racemic mixture of the α-amino acid product, as the addition of the cyanide nucleophile to the planar imine intermediate can occur from either face with equal probability. wikipedia.org To produce enantiomerically pure materials, which are essential for pharmaceutical applications, asymmetric synthesis methodologies must be employed.

Analogous to established methods for other amino acids, the synthesis of chiral 1-aminocyclobutane-1-carboxylic acid can be achieved through modifications of the Strecker reaction that introduce stereochemical control. These strategies would generate an enantiomerically enriched this compound intermediate, which would then be hydrolyzed to the corresponding chiral amino acid.

Potential asymmetric approaches include:

Use of a Chiral Auxiliary : One common strategy is to replace ammonia with a chiral amine, which acts as a chiral auxiliary. The reaction with cyclobutanone would form a chiral imine intermediate. The inherent chirality of the auxiliary would then direct the nucleophilic attack of the cyanide ion to one face of the imine, leading to the formation of a diastereomerically enriched α-aminonitrile. Subsequent removal of the chiral auxiliary and hydrolysis of the nitrile would yield the desired enantiomer of the amino acid.

Asymmetric Catalysis : An alternative approach involves the use of a chiral catalyst to control the stereochemical outcome of the cyanide addition to the achiral imine. Chiral catalysts can create a chiral environment around the reaction center, favoring the formation of one enantiomer of the this compound over the other.

Furthermore, the resulting chiral product, 1-aminocyclobutane-1-carboxylic acid (or its hydrochloride salt), is itself recognized for its utility as a building block and has the potential to serve as a chiral auxiliary in other asymmetric syntheses. chemimpex.com

Supramolecular Chemistry and Self Assembly Investigations

Molecular Recognition Phenomena Involving the 1-Aminocyclobutane-1-carbonitrile Moiety

Although specific examples of molecular recognition involving the this compound moiety itself are not prevalent in the reviewed literature, the functional groups present—a primary amine, a nitrile group, and the cyclobutane (B1203170) ring—suggest a potential for various non-covalent interactions that are fundamental to molecular recognition. The amine group can act as a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. The strained cyclobutane ring itself can participate in van der Waals interactions and contributes to a defined three-dimensional structure, which is crucial for selective binding.

Studies on derivatives, such as peptides incorporating 2-aminocyclobutane-1-carboxylic acid, demonstrate the importance of the cyclobutane unit in directing intermolecular interactions. nih.govrsc.org These peptides exhibit a high degree of pre-organization, adopting specific conformations that facilitate self-assembly through hydrogen bonding and hydrophobic interactions. nih.govrsc.org This inherent conformational preference, dictated by the rigid cyclobutane core, is a key aspect of molecular recognition, as it pre-disposes the molecules for specific intermolecular associations. The principles observed in these derivatives suggest that the this compound moiety could similarly enforce a rigid conformation in larger molecular systems, thereby enabling selective recognition events.

Self-Assembly Processes and Formation of Ordered Aggregates with this compound Containing Components

Research into peptides containing the 2-aminocyclobutane-1-carboxylic acid unit, a direct derivative of this compound, has revealed a strong tendency for these molecules to self-assemble into highly ordered aggregates. nih.govrsc.org These self-assembly processes are primarily driven by a combination of hydrogen bonding and hydrophobic interactions, leading to the formation of nano-sized fibers and, in some cases, gels. nih.govrsc.org

Oligomers of (1R,2S)-2-aminocyclobutane-1-carboxylic acid have been shown to adopt a strand-type conformation in solution. nih.govresearchgate.net This conformation is stabilized by the formation of intra-residue six-membered hydrogen-bonded rings, which create rigid cis-fused [4.2.0]octane structural units. nih.govrsc.org This inherent rigidity is a critical factor that promotes a parallel molecular arrangement in the self-assembled structures. nih.govrsc.org

The self-assembly of these cyclobutane-containing peptides has been investigated using various techniques:

Microscopy (TEM, AFM, SPFM): These methods have provided direct visual evidence of the formation of nano-sized fibers. nih.govrsc.org

Spectroscopy (CD, NMR): Circular dichroism has been used to study the chirality of the aggregates, while NMR spectroscopy has shed light on the dynamics of the gelation process and the conformational changes that occur during self-assembly. rsc.orgresearchgate.net

Molecular Modeling: Computational studies have been instrumental in proposing aggregation models, suggesting that a parallel molecular arrangement is preferred and that both hydrogen bonding and hydrophobic interactions are crucial for the formation of the assemblies. nih.govrsc.org

For instance, hybrid tetrapeptides consisting of (1R,2S)-2-aminocyclobutane-1-carboxylic acid and other amino acids like glycine, β-alanine, or γ-aminobutyric acid have been shown to form gels in various organic solvents. rsc.org The morphology of the resulting aggregates, ranging from defined fibrillar networks to spherulitic networks, was found to be influenced by the length of the linear amino acid spacer. rsc.org This highlights the tunability of the self-assembly process by modifying the molecular structure of the cyclobutane-containing components.

Design and Characterization of Low-Molecular-Weight Gelators and Nanostructures Incorporating Cyclobutane Units

The propensity of cyclobutane-containing peptides to self-assemble into fibrillar networks has led to their exploration as low-molecular-weight gelators (LMWGs). researchgate.netresearchgate.net LMWGs are small molecules that can immobilize a large volume of solvent through the formation of a three-dimensional network. wikipedia.org The cyclobutane unit plays a crucial role in the design of these gelators by providing a rigid and chiral platform that directs the self-assembly process. researchgate.net

The gelation ability of hybrid peptides based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid has been systematically studied. rsc.org The table below summarizes the gelation behavior of some of these hybrid tetrapeptides.

CompoundLinear ResidueGelation in Organic SolventsAggregate Morphology
Peptide 1GlycineGoodDefined fibril network, nanoscale helical aggregates rsc.org
Peptide 2β-AlanineGoodHomogeneous spherulitic network rsc.org
Peptide 3γ-Aminobutyric AcidGoodBundles of fibers rsc.org

The characterization of these gels and the underlying nanostructures involves a multi-technique approach:

Scanning Electron Microscopy (SEM): Reveals the morphology of the fibrillar network in the gel state. rsc.org

Circular Dichroism (CD): Provides information about the supramolecular chirality of the aggregates. rsc.org

High-Resolution NMR Spectroscopy: Used to study the dynamics of the gelation process and the molecular interactions responsible for self-assembly. rsc.orgtdx.cat

Computational Modeling: Helps to elucidate the packing of the molecules within the self-assembled structures. rsc.org

These studies demonstrate that the incorporation of cyclobutane units is a valuable strategy for the design of LMWGs. The conformational constraint imposed by the four-membered ring, combined with the ability to introduce various functional groups, allows for the fine-tuning of the self-assembly process and the properties of the resulting nanomaterials. researchgate.net

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Geometries, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties, optimal geometries, and energetic characteristics of 1-aminocyclobutane-1-carbonitrile and its derivatives.

Studies on related cyclobutane (B1203170) amino acids, such as 1-aminocyclobutane-1-carboxylic acid (ACBC), have utilized DFT to optimize molecular geometries obtained from X-ray crystallography. researchgate.net For instance, the B3LYP/6-311G(d,p) level of theory has been successfully employed to refine the ground-state structure of such compounds. researchgate.net These calculations are crucial for understanding the intrinsic structural parameters of the molecule in the absence of crystal packing forces.

In the context of peptide design, DFT calculations have been used to study the conformational preferences of peptides containing cyclobutane amino acid residues. For example, in studies of peptides built from cis- and trans-2-aminocyclobutane-1-carboxylic acids (ACBCs), DFT calculations were combined with experimental techniques like Fourier-transform infrared spectroscopy (FTIR) and vibrational circular dichroism (VCD) to analyze their solid-phase structures. researchgate.netresearchgate.net Furthermore, DFT has been employed to predict the enantiomerization barriers of related compounds, providing insights into their stereochemical stability. nih.gov

The accuracy of quantum chemical calculations is essential for reliable predictions. For instance, studies on the ozonolysis of alkenes have used the B3LYP/6-31+G(d,p) model chemistry to investigate reaction mechanisms involving cyclic intermediates. acs.org Such calculations provide valuable data on the potential energy surface, helping to identify transition states and intermediates. acs.org

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes, Conformational Restriction, and Flexibility Analysis

Molecular mechanics and dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscapes, assess the degree of conformational restriction, and analyze the flexibility of this compound and its derivatives. These methods are particularly valuable for understanding the behavior of these molecules in different environments, such as in solution.

Conformational energy calculations using molecular mechanics have been performed on model compounds containing 1-aminocyclobutane-1-carboxylic acid (ACBC). nih.gov These studies revealed that low-energy models can adopt various regular structures, including α-helices, 3(10)-helices, and γ-turns. nih.gov The specific favored conformation often depends on the substituents on the cyclobutane ring. nih.gov

MD simulations provide a dynamic picture of molecular motion. For peptides containing cyclobutane residues, MD simulations have been used to study their folding and stability in solution. For example, a study on a tetrapeptide containing cis-2-aminocyclobutane carboxylic acid showed that a folded 14-helical structure, stabilized by an intramolecular hydrogen bond, remained stable during MD simulations in chloroform. conicet.gov.ar This highlights the ability of the cyclobutane ring to promote folded conformations.

Furthermore, MD simulations have been employed to investigate the self-assembly and aggregation of cyclobutane-containing molecules. nih.gov These simulations can provide insights into the intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that drive the formation of larger structures like nanofibers. nih.govrsc.org The ability to predict aggregation propensity is also a significant application of MD simulations. nih.gov

The development of accurate force fields is crucial for reliable MD simulations. In some cases, quantum mechanical calculations are used to develop or refine force-field parameters for specific molecules, such as the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, to ensure that the classical simulations accurately represent the molecule's behavior. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) to Aid Experimental Characterization

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can significantly aid in the experimental characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of NMR chemical shifts is a valuable tool for structure elucidation and verification. Machine learning (ML) and deep learning models, often trained on large datasets of experimental or DFT-calculated chemical shifts, have shown remarkable accuracy in predicting ¹H and ¹³C chemical shifts for small molecules. mdpi.comnih.gov These methods can take into account the influence of different solvents on chemical shifts. mdpi.com For more complex systems like proteins, quantum mechanics/molecular mechanics (QM/MM) calculations performed on snapshots from molecular dynamics (MD) simulations can provide predictions that are in better agreement with experimental solution-state NMR data than those from a single static structure. nih.gov The development of new basis sets, such as pecS-1 and pecS-2, within DFT calculations has also improved the accuracy of chemical shift predictions for nuclei like H, C, N, and O. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra. These calculations are typically performed after a geometry optimization to ensure the structure is at a stationary point on the potential energy surface. uni-rostock.de The calculated harmonic frequencies are often scaled to better match experimental anharmonic frequencies. researchgate.netnist.gov For example, a scaling factor of 0.978 has been used to compare calculated frequencies with experimental band frequencies for naphthoquinones. researchgate.net The accuracy of the optimized geometry is critical, as small deviations can lead to significant errors in the calculated frequencies. uni-rostock.de Computational methods can also help in assigning specific vibrational modes to observed spectral bands by analyzing the potential energy distribution (PED). researchgate.net

The following table provides an example of how calculated vibrational frequencies can be presented and compared with experimental data.

Table 1: Example of Calculated and Experimental Vibrational Frequencies

Normal Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Potential Energy Distribution (PED) (%)
ν(C=O) 1725 1687 1686 C1=O (44%), C4=O (44%)
δ(CH₂) 1495 1462 1469 CH₂ bending

Note: The data in this table is illustrative and based on findings for other molecules to demonstrate the format. Data specific to this compound would require specific computational studies.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms, including the identification and characterization of transient species like transition states. For reactions involving this compound, these methods can provide a molecular-level understanding of how transformations occur.

The Nudged Elastic Band (NEB) method is a computational technique used to find the minimum energy path (MEP) between reactants and products, thereby locating the transition state geometry. fossee.in This method is particularly useful for complex, multi-step reactions. fossee.in Once a transition state is located, its structure and energy can be further refined using quantum chemical methods like Density Functional Theory (DFT).

For instance, in the study of the atmospheric chemistry of alkene ozonolysis, computational methods have been used to explore reaction mechanisms involving cyclic intermediates. acs.org These studies can predict reaction rate constants and the influence of quantum mechanical tunneling, which can significantly accelerate reactions at low temperatures. acs.org

In the context of synthetic chemistry, computational studies can help to rationalize and predict the outcomes of reactions. For example, DFT calculations have been used to support proposed mechanisms for the synthesis of complex molecules, such as those involving gold(I)-catalyzed cyclizations. acs.org Similarly, in the study of strain-promoted cycloadditions, theoretical calculations of activation parameters (ΔH‡) have been used to understand the kinetics of the reaction. acs.org

The following table illustrates the kind of data that can be obtained from computational studies of reaction mechanisms.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction

Reaction Step Reactant Complex Transition State Product Complex Activation Energy (kcal/mol)
Step 1 A + B [A-B]‡ C 15.2

Note: This table is a hypothetical example to illustrate the type of data generated. Specific values for reactions of this compound would require dedicated computational investigation.

Modeling of Intermolecular Interactions and Aggregation Behavior in Solution and Solid State

The study of intermolecular interactions and aggregation behavior is crucial for understanding the properties of this compound in condensed phases. Computational modeling provides valuable insights into these phenomena at a molecular level.

Molecular dynamics (MD) simulations are a primary tool for investigating the aggregation of small molecules in solution. nih.gov By simulating the movement of multiple molecules in a solvent box over time, MD can predict the propensity of a compound to aggregate and reveal the dynamics and pathways of this process. nih.govnih.gov These simulations can identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that drive self-assembly. nih.govrsc.org For instance, studies on cyclobutane β-amino acid derivatives have used molecular modeling to propose aggregation models where molecules arrange in a parallel fashion, stabilized by both hydrogen bonding and hydrophobic forces. nih.govrsc.org

In the solid state, computational methods can complement experimental techniques like X-ray crystallography. For example, quantum chemical calculations can be used to analyze the hydrogen bonding networks and other intermolecular forces that govern the crystal packing. While intramolecular hydrogen bonds are often a focus in solution studies, intermolecular hydrogen bonds become significant in the solid state. acs.org

The interplay between molecular conformation and aggregation is another area where computational modeling is insightful. The relative stereochemistry (cis or trans) of substituents on the cyclobutane ring can strongly influence the preferred conformation of the molecule, which in turn affects its ability to self-assemble into larger structures like nanofibers and gels. csic.es Computational studies have suggested that different stereoisomers can lead to distinct packing arrangements in the self-assembly process. csic.es

The following table summarizes the types of intermolecular interactions that can be studied using computational methods.

Table 3: Types of Intermolecular Interactions in Aggregation

Interaction Type Description
Hydrogen Bonding Occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.

These computational approaches provide a powerful complement to experimental studies, offering a detailed picture of the forces and structures that govern the behavior of this compound and its derivatives in solution and the solid state.

Emerging Research Directions and Future Outlook

Unexplored Synthetic Routes and Green Chemistry Approaches for its Preparation

The traditional synthesis of α-aminonitriles, such as 1-aminocyclobutane-1-carbonitrile, often relies on the Strecker reaction, which involves the treatment of a ketone (in this case, cyclobutanone) with an amine and a cyanide source. organic-chemistry.orgwikipedia.org While effective, this method often utilizes stoichiometric and potentially hazardous reagents. Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and sustainable synthetic routes.

Photocatalysis and Flow Chemistry:

Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. nih.gov The application of photocatalytic [2+2] cycloaddition reactions to form cyclobutane (B1203170) rings is a promising, yet largely unexplored, avenue for the synthesis of this compound precursors. nih.govresearchgate.netacs.org For instance, a photocatalyzed cycloaddition of dehydroamino acids with olefins could provide a direct route to substituted cyclobutane α-amino acid derivatives. nih.gov

Furthermore, the integration of these photocatalytic methods into continuous flow systems presents an opportunity for safer, more scalable, and efficient production. researchgate.netrsc.org Flow chemistry offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates, making it an ideal platform for developing green synthetic processes for this compound.

Biocatalysis:

The use of enzymes in organic synthesis, or biocatalysis, offers a highly selective and environmentally benign alternative to traditional chemical methods. wits.ac.za Enzymes such as oxidases and nitrilases have shown potential in the synthesis of α-aminonitriles. rsc.orgnih.gov For example, D-amino acid oxidase has been used for the oxidative cyanation of primary amines to produce α-aminonitriles. rsc.org The development of novel biocatalytic cascades, potentially starting from readily available precursors and operating in aqueous media, represents a significant and underexplored frontier for the green synthesis of this compound.

Synthetic Approach Key Principles Potential Advantages for this compound Synthesis Relevant Research Findings
Photocatalysis Utilizes visible light to initiate chemical reactions via a photocatalyst.Mild reaction conditions, high selectivity, access to unique reaction pathways.Photocatalyzed [2+2] cycloadditions offer a direct route to cyclobutane rings. nih.govresearchgate.netacs.org
Flow Chemistry Reactions are performed in a continuous stream rather than a batch.Enhanced safety, scalability, precise process control, improved efficiency.Can be combined with photocatalysis for automated and high-throughput synthesis. researchgate.netrsc.org
Biocatalysis Employs enzymes to catalyze chemical transformations.High enantioselectivity, mild reaction conditions (aqueous media, neutral pH), reduced waste.Oxidases and nitrilases have been used to synthesize α-aminonitriles from various substrates. rsc.orgnih.gov

Advanced Applications in Functional Materials Science

While the primary research focus for this compound and its derivatives has been in the realm of medicinal and bioorganic chemistry, its unique structural features suggest potential applications in the design of advanced functional materials.

Metal-Organic Frameworks (MOFs):

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.orgnih.gov The properties of MOFs are highly dependent on the nature of the organic linker. The bifunctional nature of this compound, with its amino and nitrile groups, makes it a potential candidate as a ligand for the synthesis of novel MOFs. frontiersin.orgresearchgate.net The nitrile group can coordinate to metal centers, while the amino group can be further functionalized to tune the properties of the resulting framework. The constrained cyclobutane scaffold could also impart unique structural and guest-binding properties to the MOF.

Polymer Chemistry:

The amino and nitrile groups of this compound also present opportunities for its use as a monomer in polymer synthesis. The amino group can participate in polymerization reactions to form polyamides or polyimines, while the nitrile group can be a site for post-polymerization modification. The rigid cyclobutane unit incorporated into a polymer backbone could lead to materials with enhanced thermal stability and specific mechanical properties.

Material Type Potential Role of this compound Anticipated Properties and Applications
Metal-Organic Frameworks (MOFs) As an organic linker, coordinating to metal centers via its nitrile and/or amino groups.Novel network topologies, tailored pore sizes and functionalities for gas storage, separation, and catalysis. wikipedia.orgfrontiersin.org
Polymers As a monomer, incorporated into polymer chains via its amino group.Increased rigidity and thermal stability of the polymer, potential for cross-linking or functionalization via the nitrile group.

New Frontiers in Mechanistic Organic and Bioorganic Chemistry Involving the this compound Scaffold

The rigid and sterically constrained nature of the cyclobutane ring in this compound provides a unique platform for investigating reaction mechanisms and for designing novel bioactive molecules.

Mechanistic Studies:

The reactivity of the aminonitrile functionality can be influenced by the strained cyclobutane ring. Detailed mechanistic studies on reactions involving this compound, such as its hydrolysis or its participation in Houben-Hoesch-type reactions in superacidic media, can provide valuable insights into the electronic and steric effects of the cyclobutane scaffold. nih.gov Computational studies can further elucidate the conformational preferences and transition states of reactions involving this molecule, complementing experimental findings. acs.org

Bioorganic and Medicinal Chemistry:

In bioorganic chemistry, the this compound scaffold is being explored as a building block for peptidomimetics and as a potential enzyme inhibitor. The constrained cyclobutane ring can enforce specific conformations in peptides, which can lead to enhanced biological activity and stability. nih.gov

The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in key interactions with biological targets. nih.govnih.govresearchgate.netmdpi.comtcichemicals.com For instance, the related compound 1-aminocyclobutane-1-carboxylic acid has been shown to be a competitive inhibitor of ACC oxidase. nih.gov This suggests that this compound and its derivatives could be explored as probes or inhibitors for a range of enzymes. frontiersin.org The development of boronated derivatives of aminocyclobutane structures for potential use in boron neutron capture therapy also highlights the versatility of this scaffold in medicinal chemistry. researchgate.net

Area of Research Role of this compound Scaffold Potential Impact and Future Directions
Mechanistic Organic Chemistry A model system to study the influence of ring strain on reactivity.Deeper understanding of reaction mechanisms, enabling the design of new synthetic transformations. nih.govacs.org
Peptidomimetics A conformationally constrained building block.Development of peptides with improved stability and biological activity. nih.gov
Enzyme Inhibition A scaffold for designing inhibitors, with the nitrile as a key interacting group.Discovery of new therapeutic agents and biochemical probes. nih.govfrontiersin.org
Bioisosterism The aminonitrile group can mimic other functional groups in bioactive molecules.Design of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. nih.govnih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.